molecular formula C10H13BrClNO2S B15356686 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide

4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide

Cat. No.: B15356686
M. Wt: 326.64 g/mol
InChI Key: NPVHWUURRBBPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide is a chemical compound characterized by a bromine atom, a chlorine atom, and a tert-butyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting with the bromination of N-tert-butyl-2-chlorobenzenesulfonamide. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of specific reagents to ensure the selective introduction of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Replacement of the bromine or chlorine atom with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 4-Bromo-N-ethyl-2-chlorobenzenesulfonamide

  • 4-Bromo-N-methyl-2-chlorobenzenesulfonamide

  • 4-Bromo-N-phenyl-2-chlorobenzenesulfonamide

Uniqueness: 4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide

InChI

InChI=1S/C10H13BrClNO2S/c1-10(2,3)13-16(14,15)9-5-4-7(11)6-8(9)12/h4-6,13H,1-3H3

InChI Key

NPVHWUURRBBPHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.